2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 2-(4-bromo-3-methyl-benzenesulfonyl)-ethanol is systematically named 2-(4-bromo-3-methylphenyl)sulfonylethanol according to IUPAC rules. Its molecular formula is C₉H₁₁BrO₃S , with a molecular weight of 279.15 g/mol . The structure consists of a benzene ring substituted with a bromine atom at the para-position, a methyl group at the meta-position, and a sulfonylethanol (-SO₂-C₂H₄OH) group at the ortho-position relative to the bromine.
Crystallographic Structure Determination
X-ray Diffraction Analysis of Molecular Geometry
While single-crystal X-ray diffraction data for this compound is not explicitly reported in the literature, analogous sulfonyl-containing compounds exhibit characteristic tetrahedral geometry around the sulfur atom. For example, in ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, the S=O bond lengths range from 1.43–1.44 Å , and C-S bond lengths average 1.76 Å . The benzene ring in such systems typically adopts a planar conformation, with dihedral angles between the ring and sulfonyl group ranging from 75–85° .
Torsional Angle Analysis of Sulfonyl-Ethanol Moiety
The rotational flexibility of the sulfonylethanol group is governed by torsional angles along the C-S and C-C bonds. In similar structures, the C-S-O angles are approximately 106–112° , while the O-S-O angles are near 120° . The ethanol side chain likely adopts a staggered conformation to minimize steric clashes, with torsional angles around the C-C bond of 60–180° .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signature Analysis
¹H NMR (predicted for CDCl₃):
- Aromatic protons:
- Ethanol moiety:
¹³C NMR (predicted):
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions include:
Mass Spectrometric Fragmentation Patterns
The mass spectrum (EI-MS) would display:
Properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)sulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-7-6-8(2-3-9(7)10)14(12,13)5-4-11/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPULKIYYNXCOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control systems .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The bromine atom can be reduced to form a methylbenzenesulfonyl ethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) are used in the presence of a base.
Major Products Formed
Oxidation: 4-Bromo-3-methylbenzenesulfonic acid.
Reduction: 4-Methylbenzenesulfonyl ethanol.
Substitution: 4-Amino-3-methylbenzenesulfonyl ethanol or 4-Methylbenzenesulfonyl thioethanol.
Scientific Research Applications
2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfonyl group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Bromophenyl Ethanol Derivatives Without Sulfonyl Groups
2-(4-Bromophenyl)ethanol (CAS: 4654-39-1) is a structurally simpler analog with the molecular formula C₈H₉BrO (MW: 201.06 g/mol). Unlike the target compound, it lacks the benzenesulfonyl group and methyl substitution. This reduces its polarity and likely lowers its boiling point compared to 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol. Such compounds are intermediates in organic synthesis and may exhibit biological activity, as seen in tyrosinase inhibition studies involving phenolic ethanol derivatives .
2-(4-Amino-3-bromophenyl)ethanol (CAS: 169883-33-4, MW: 216.08 g/mol) introduces an amino group (-NH₂) at the para position of the benzene ring.
Bromophenyl Compounds with Sulfonyl or Sulfanyl Groups
(4-Bromo-2-methanesulfonylphenyl)methanol (CAS: 773873-27-1) shares a sulfonyl group but replaces the ethanol chain with methanol (-CH₂OH) and substitutes the benzene ring with a methanesulfonyl group. Its molecular formula is C₈H₉BrO₃S (MW: 265.18 g/mol). The shorter alcohol chain and methylsulfonyl group may reduce steric hindrance and alter reactivity compared to the target compound .
2-[(4-Bromophenyl)methylsulfanyl]ethanol (CAS: 518316-24-0, MW: 247.15 g/mol) features a sulfanyl (-S-) group instead of sulfonyl. The thioether linkage increases lipophilicity and reduces oxidative stability. Its boiling point (356.2°C) and density (1.485 g/cm³) reflect these differences .
Triazole-Containing Bromophenyl Ethanol Derivatives
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol (CAS: Molbank 2021, M1268) incorporates a triazole ring, increasing molecular complexity (MW: ~453.38 g/mol). However, its larger size and hydrophobicity contrast with the target compound’s simpler structure .
2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone (CAS: 618441-30-8) replaces the ethanol group with an ethanone (-COCH₃), reducing polarity and altering reactivity. The ketone group may participate in nucleophilic additions, differing from the hydroxyl group in the target compound .
Amino-Substituted Bromophenyl Ethanol Derivatives
(S)-2-Amino-2-(4-bromophenyl)ethanol (CAS: 354153-64-3) introduces a chiral amino group at the ethanol chain. This modification enhances solubility in acidic conditions due to protonation of the amino group. Such derivatives are explored in asymmetric synthesis and pharmaceutical applications .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves sulfonylation and purification via column chromatography, akin to methods described for related sulfonyl derivatives .
Biological Activity
2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol, a sulfonyl derivative, has garnered attention in the pharmaceutical and biochemical fields due to its potential biological activities. This compound is known for its role as an intermediate in the synthesis of various enzyme inhibitors, particularly those targeting critical pathways in cellular metabolism and signaling.
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in key biochemical pathways. The compound has been reported to interact with:
- β-lactamase : Inhibiting this enzyme can enhance the efficacy of β-lactam antibiotics against resistant bacterial strains.
- Phosphatidylinositol-5-phosphate 4-kinase (PI5P4K) : Inhibition of this kinase may affect cellular signaling pathways related to cell growth and survival.
- Phosphatidylinositol 3-kinases (PI3Kδ and PI3Kγ) : These enzymes are crucial for various cellular processes, including metabolism, proliferation, and survival.
The compound exhibits a range of biochemical properties that influence its activity:
- Cellular Effects : It modulates cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to stabilize microtubules during cell division, impacting cell proliferation.
- Molecular Interactions : At the molecular level, it binds to specific sites on target enzymes, potentially blocking substrate access and inhibiting enzymatic activity.
Case Studies and Research Findings
Recent studies have highlighted the biological implications of this compound:
- Antibacterial Activity : In vitro assays demonstrated that derivatives of this compound exhibited significant antibacterial properties against various strains, including resistant bacteria. The MTT assay indicated a correlation between compound concentration and cell viability in bacterial cultures .
- Cytotoxicity Assessments : Research utilizing the MTT proliferation assay on breast cancer cell lines revealed that certain concentrations of the compound could induce cytotoxic effects, suggesting potential applications in cancer therapy .
- Enzyme Inhibition Studies : Detailed kinetic studies showed that this compound effectively inhibited PI3Kδ with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent in diseases where PI3K signaling is dysregulated .
Data Tables
| Biological Activity | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| Antibacterial | Various | Not specified | Significant inhibition |
| Cytotoxicity | Breast cancer cells | Varies | Induces apoptosis |
| Enzyme inhibition | PI3Kδ | ~5 | Competitive inhibition |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
